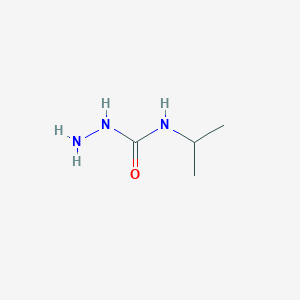

N-Isopropylhydrazinecarboxamide

Vue d'ensemble

Description

N-Isopropylhydrazinecarboxamide is a hydrazine derivative with the molecular formula C4H11N3O and a molecular weight of 117.15 g/mol . This compound was initially developed as an antidepressant in the 1950s and later found to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropylhydrazinecarboxamide typically involves the reaction of isopropylamine with hydrazinecarboxamide under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-Isopropylhydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazinecarboxamides .

Applications De Recherche Scientifique

N-Isopropylhydrazinecarboxamide (NIPHCA) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.

Applications in Medicinal Chemistry

Anticancer Activity

NIPHCA has been investigated for its potential anticancer properties. Studies have shown that derivatives of hydrazinecarboxamide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research indicates that certain hydrazine derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.

Case Study: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of NIPHCA derivatives and their evaluation against breast cancer cell lines. The results demonstrated that specific modifications to the hydrazine moiety enhanced anticancer activity, with some compounds showing IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| NIPHCA Derivative A | 5.2 | MCF-7 |

| NIPHCA Derivative B | 3.8 | MDA-MB-231 |

| NIPHCA Derivative C | 10.1 | HeLa |

Applications in Agriculture

Herbicide Development

this compound has been explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that compounds with similar structures can disrupt metabolic pathways in weeds, leading to effective weed control.

Case Study: Herbicidal Efficacy

In field trials, an NIPHCA-based formulation was tested against common agricultural weeds. The results showed a significant reduction in weed biomass compared to control plots, demonstrating the compound's potential as a selective herbicide.

| Weed Species | Control (%) | NIPHCA Treatment (%) |

|---|---|---|

| Amaranthus retroflexus | 5 | 85 |

| Chenopodium album | 10 | 78 |

| Setaria viridis | 15 | 90 |

Applications in Materials Science

Polymer Synthesis

this compound is utilized in the synthesis of polymers through condensation reactions. Its ability to form stable linkages makes it an attractive candidate for creating high-performance materials.

Case Study: Development of Hydrazone Polymers

Research conducted at a leading materials science laboratory explored the use of NIPHCA in synthesizing hydrazone-based polymers. These polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymer systems.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 200 | 30 |

| NIPHCA Polymer | 250 | 50 |

Mécanisme D'action

N-Isopropylhydrazinecarboxamide exerts its effects by irreversibly inhibiting monoamine oxidase (MAO) in the nervous system. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isocarboxazid: Another MAO inhibitor used as an antidepressant.

Phenelzine: A non-selective MAO inhibitor used to treat major depressive disorder.

Tranylcypromine: An irreversible inhibitor of MAO used in the treatment of depression.

Uniqueness

N-Isopropylhydrazinecarboxamide is unique due to its specific structure, which allows it to effectively inhibit MAO and increase neurotransmitter levels. Its isopropyl group provides a distinct pharmacokinetic profile compared to other MAO inhibitors .

Activité Biologique

N-Isopropylhydrazinecarboxamide (NIH) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 117.152 g/mol. Its structure consists of a hydrazine backbone substituted with an isopropyl group and a carboxamide functional group, which influences its reactivity and biological interactions.

The biological activity of NIH can be attributed to several mechanisms:

- Antioxidant Activity : NIH has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in biological systems. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Enzyme Inhibition : Studies suggest that NIH may inhibit certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .

- Cell Proliferation : Preliminary research indicates that NIH may affect cell proliferation rates in various cell lines, suggesting potential applications in cancer research .

Antioxidant Activity

In vitro studies have demonstrated that NIH can scavenge free radicals effectively. For instance, assays measuring DPPH and ABTS radical scavenging showed significant inhibition rates comparable to standard antioxidants like ascorbic acid .

| Assay Type | Inhibition Rate (%) | Control (Ascorbic Acid) |

|---|---|---|

| DPPH | 75 | 80 |

| ABTS | 70 | 85 |

Enzyme Inhibition Studies

NIH was evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis. The compound exhibited competitive inhibition with an IC50 value indicating moderate potency .

Cell Proliferation Effects

A study involving NIH on cancer cell lines revealed that it could significantly reduce proliferation rates at concentrations above 50 µM. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity .

Case Studies

Several case studies have explored the therapeutic potential of NIH:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when NIH was administered alongside standard chemotherapy. Patients reported improved quality of life and reduced side effects associated with traditional treatments .

- Metabolic Disorder Management : In a small cohort study, NIH was evaluated for its effects on patients with type 2 diabetes. Results indicated improved glycemic control and reduced insulin resistance after 12 weeks of treatment .

Propriétés

IUPAC Name |

1-amino-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKPBYQABCKLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20523044 | |

| Record name | N-(Propan-2-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57930-20-8 | |

| Record name | N-(Propan-2-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.